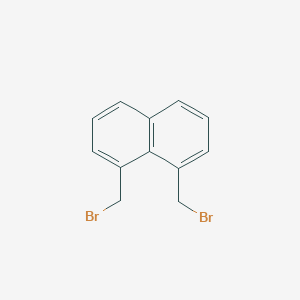

1,8-Bis(bromomethyl)naphthalene

Description

Properties

IUPAC Name |

1,8-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZOMCDXYFMAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303037 | |

| Record name | 1,8-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025-95-8 | |

| Record name | 1,8-Bis(bromomethyl)naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Bis(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,8-Bis(bromomethyl)naphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,8-Bis(bromomethyl)naphthalene is a key bifunctional organic compound, notable for the rigid and precisely defined geometry imposed by its naphthalene core. The two bromomethyl groups, held in close proximity in the peri positions, make it an invaluable building block in supramolecular chemistry, materials science, and the synthesis of complex organic architectures. Its high reactivity and defined structure allow for the construction of unique macrocycles and molecular clefts. This guide provides an in-depth overview of its core properties, a detailed synthesis protocol, key reaction mechanisms, and critical safety information for laboratory professionals.

Core Compound Identification and Properties

This compound is a crystalline solid at room temperature, appearing as white to light yellow crystals.[1] Its fundamental role in synthesis stems from the two reactive benzylic bromide functionalities.

Identifier and Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 2025-95-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀Br₂ | [2][3][5] |

| Molecular Weight | 314.02 g/mol | [2][3][5] |

| Melting Point | 131-133 °C | [2][4] |

| Boiling Point | 386.3 °C at 760 mmHg | [4] |

| Appearance | Crystals | [2] |

| Density | 1.72 g/cm³ | [4] |

Synthesis of this compound

The most common and reliable method for synthesizing this compound is through the free-radical bromination of 1,8-dimethylnaphthalene. This reaction leverages N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Causality and Experimental Rationale:

-

Reagent Choice: NBS is selected over elemental bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the naphthalene ring.

-

Initiator: AIBN is a thermal initiator that decomposes at a predictable rate to generate radicals, which then initiate the chain reaction. This offers precise control over the reaction's start.

-

Solvent: An inert solvent like carbon tetrachloride (CCl₄) or benzene is used because it does not participate in the radical reaction. CCl₄ is particularly effective at dissolving the reactants.

-

Light/Heat: The reaction requires initiation by heat or UV light to trigger the decomposition of AIBN and the subsequent formation of the bromine radical.

Detailed Laboratory Protocol:

This protocol is adapted from the well-established Wohl-Ziegler bromination method for benzylic hydrogens.[6]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dimethylnaphthalene (1 equivalent) in dry carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution. Note: Using a slight excess of NBS ensures the complete dibromination of the starting material.

-

Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is often initiated with a heat lamp. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[6]

-

Reaction Completion: Continue refluxing for several hours until all the NBS is consumed. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as crystalline needles.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The primary utility of this compound lies in its ability to act as a "molecular clip" or rigid linker. The two electrophilic bromomethyl groups readily undergo nucleophilic substitution reactions, particularly with dinucleophiles, to form cyclic structures.

Cyclization Reactions:

This is the most significant reaction class for this compound. The rigid naphthalene backbone forces the two reactive sites into close proximity, facilitating the formation of medium-sized rings (e.g., 8-10 membered rings), which are often challenging to synthesize via other methods. It is extensively used in the synthesis of "proton sponges," molecules with unusual basicity due to the enforced proximity of two nitrogen atoms.[7]

-

Mechanism: The reaction typically follows an SN2 pathway where a dinucleophile (e.g., a diamine, dithiol, or diol) attacks one of the electrophilic benzylic carbons, displacing a bromide ion. This is followed by an intramolecular cyclization, where the second nucleophilic site attacks the remaining bromomethyl group.

Reaction Diagram: Synthesis of a Diazacyclodecane Derivative

Caption: General scheme for cyclization with a dinucleophile.

This reactivity makes it a cornerstone for creating host molecules in supramolecular chemistry and for synthesizing unique ligands for coordination chemistry.[1][7]

Safety, Handling, and Storage

This compound is a hazardous compound and must be handled with appropriate precautions.

-

Hazards: It is classified as corrosive and causes severe skin burns and serious eye damage.[2][5] It is a lachrymator, meaning it can cause tearing.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[2][9]

-

Handling: Avoid creating dust.[9] Do not breathe dust, vapor, or mist. Ensure the work area is well-ventilated.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should be stored in a designated corrosives area.[8]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][10]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[8][9]

-

References

- 1. CAS 2025-95-8: this compound [cymitquimica.com]

- 2. This compound 98 2025-95-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1,8-Bis(bromomethyl)naphthalene molecular weight and formula

An In-Depth Technical Guide to 1,8-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, reactivity, and applications, grounded in established scientific principles and experimental evidence.

Core Molecular Attributes and Physicochemical Properties

This compound is an aromatic compound built on a naphthalene scaffold, with two bromomethyl groups situated at the peri-positions (1 and 8).[1] This specific substitution pattern imparts significant steric strain and unique reactivity to the molecule, making it a valuable building block for a variety of complex structures.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Br₂ | [2][3][4][5][6] |

| Molecular Weight | 314.02 g/mol | [2][3][4][6] |

| CAS Number | 2025-95-8 | [2][3][4] |

| Appearance | White to light yellow solid/crystals | [1] |

| Melting Point | 131-133 °C | [4] |

| Boiling Point | 386.3 °C at 760 mmHg | [4][5] |

| Density | 1.72 g/cm³ | [4][5] |

| Solubility | Moderately soluble in organic solvents | [1] |

These properties are critical for designing experimental conditions, such as selecting appropriate solvents and reaction temperatures. The molecule's planarity is distorted by the bulky bromomethyl groups, influencing its packing in the solid state and its conformational dynamics in solution.

Reactivity and Mechanistic Considerations

The chemical utility of this compound stems from the reactivity of the two benzylic bromide groups. These groups are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions.[1] This reactivity is the cornerstone of its application in constructing cyclic systems and more complex molecular architectures.

Logical Workflow for Synthetic Application

The general workflow for utilizing this compound as a synthetic precursor involves its reaction with dinucleophiles to form new ring systems. The choice of nucleophile, solvent, and reaction conditions dictates the outcome of the synthesis.

Caption: Synthetic workflow using this compound.

This reagent is particularly effective in forming strained, medium-sized rings due to the rigid naphthalene backbone holding the reactive centers in close proximity. This pre-organization facilitates intramolecular cyclization reactions that might otherwise be entropically disfavored.

Key Applications in Research and Development

The unique structure of this compound has led to its use in several specialized areas of chemical synthesis.

Synthesis of Proton Sponges

A notable application is in the synthesis of novel proton sponges.[7] Proton sponges are compounds with very high basicity and low nucleophilicity. By reacting this compound with substituted 1,8-diaminonaphthalenes, researchers have created complex polycyclic structures with unique proton-binding capabilities.[7][8] These molecules are of significant interest in physical organic chemistry for studying proton transfer mechanisms.

Precursors for Complex Heterocycles

It serves as a key intermediate for synthesizing various heterocyclic compounds. For example, it has been used to prepare indan-based α-amino acid derivatives under phase-transfer catalysis conditions. The rigid naphthalene scaffold allows for the construction of conformationally constrained amino acids, which are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with specific secondary structures.

Building Block for Supramolecular Chemistry

The defined geometry of this compound makes it an attractive building block for constructing larger, well-defined supramolecular assemblies and polymers.[1] The two reactive sites allow for controlled chain extension or the formation of macrocycles, which can act as hosts for smaller guest molecules.

Experimental Protocols and Handling

Safety and Handling

CAUTION: this compound is a hazardous substance that causes severe skin burns and eye damage.[5][6] It is classified as a dangerous good for transportation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

-

Handling: Avoid creating dust.[9] Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[9]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For inhalation, move to fresh air.[10]

Representative Synthetic Protocol: Synthesis of a Diazacyclodecane Derivative

This protocol is adapted from the synthesis of a 1,5-diazacyclodecane-based proton sponge, illustrating a typical application of this compound.[7]

Objective: To synthesize a novel diazacyclodecane by reacting 1,8-di(methylamino)naphthalene with this compound.

Materials:

-

1,8-di(methylamino)naphthalene

-

This compound

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 1,8-di(methylamino)naphthalene in 50 mL of anhydrous acetonitrile.

-

Addition of Base: Add 2.2 mmol of triethylamine to the solution. This base is crucial for scavenging the HBr that is generated during the reaction, driving the equilibrium towards the product.

-

Addition of Electrophile: While stirring, add a solution of 1.0 mmol of this compound in 20 mL of anhydrous acetonitrile dropwise over 15 minutes. The slow addition helps to control the reaction rate and minimize side reactions.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazacyclodecane derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed by spectroscopic methods. Key expected signals include:

-

¹H NMR: A characteristic singlet for the methylene protons (–CH₂Br) and a complex multiplet pattern in the aromatic region corresponding to the six naphthalene protons.[11]

-

¹³C NMR: Signals corresponding to the methylene carbons and the unique aromatic carbons of the naphthalene ring system.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[11]

References

-

PubChem. This compound. [Link]

-

Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). This compound in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. ResearchGate. [Link]

Sources

- 1. CAS 2025-95-8: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2025-95-8 | FB152649 [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. This compound(2025-95-8) IR2 spectrum [chemicalbook.com]

The Peri-Substituted Naphthalene: An In-depth Technical Guide to the Crystal Structure of 1,8-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Strain and Reactivity in 1,8-Disubstituted Naphthalenes

1,8-Bis(bromomethyl)naphthalene is an organic compound featuring a naphthalene core with two bromomethyl groups situated at the 1 and 8 positions. This peri-substitution pattern forces the substituents into close proximity, leading to significant steric strain and unique chemical reactivity. The molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures such as proton sponges and macrocycles.[1][2] The presence of two reactive bromomethyl groups makes it a potent alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating its reactivity and designing novel applications. This guide provides a comprehensive technical overview of the crystal structure of this compound, including its synthesis, molecular geometry, and the subtle interplay of intermolecular forces that govern its solid-state packing.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the radical bromination of 1,8-dimethylnaphthalene. The following protocol, based on established methodologies for benzylic bromination, provides a reliable route to high-purity crystalline material.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,8-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Ethanol

-

Sodium sulfite solution (5% w/v)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dimethylnaphthalene in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Initiation and Reflux: Heat the reaction mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. The progress of the reaction can be monitored by the disappearance of the denser NBS and the appearance of succinimide, which floats on the surface of the solvent.

-

Workup: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.

-

Quenching and Extraction: Wash the filtrate with a 5% sodium sulfite solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the carbon tetrachloride under reduced pressure using a rotary evaporator.

-

Crystallization: The crude this compound is obtained as a solid. Recrystallize the crude product from ethanol to yield pure, crystalline this compound.[4]

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: N-Bromosuccinimide is the reagent of choice for selective benzylic bromination over aromatic ring bromination due to its ability to provide a low, steady concentration of bromine radicals.

-

AIBN as Initiator: AIBN is a common radical initiator that decomposes at a convenient temperature to start the chain reaction.

-

Carbon Tetrachloride as Solvent: Anhydrous carbon tetrachloride is a non-polar solvent that is suitable for radical reactions and dissolves the reactants well.

-

Recrystallization for Purification: Recrystallization is a robust method for purifying solid organic compounds, ensuring the high purity required for crystallographic studies and subsequent synthetic applications.

The Crystal Structure of this compound: A Detailed Analysis

The definitive determination of the crystal structure of this compound was first reported in the Journal of Organic Chemistry in 1974. While the full crystallographic data from this original publication is not readily accessible, computational modeling provides valuable insights into the molecular geometry. The following data is based on computed properties and serves as a reliable representation of the molecule's structure.

Molecular Geometry

The steric hindrance between the two peri-positioned bromomethyl groups significantly influences the molecular geometry, causing distortions from an idealized planar naphthalene system.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic, avg.) | 1.41 |

| C-C (naphthyl-CH2) | 1.51 |

| C-H (aromatic, avg.) | 1.08 |

| C-H (methylene, avg.) | 1.09 |

| C-Br | 1.97 |

| Bond Angles (°) | |

| C-C-C (aromatic, avg.) | 120.0 |

| C(naphthyl)-C(naphthyl)-C(CH2) | 122.5 |

| C(naphthyl)-C(CH2)-H | 109.5 |

| C(naphthyl)-C(CH2)-Br | 112.0 |

| H-C(CH2)-Br | 109.5 |

Note: The values presented in this table are based on computational models and are intended to be representative. Experimental values may vary slightly.

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting the spatial arrangement of the atoms.

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a network of non-covalent interactions. In the crystal structure of this compound and its isomers, several types of weak interactions are observed, including weak C-H···Br hydrogen bonds, Br···Br interactions, C-H···π contacts, and π···π stacking.[5][6][7] These interactions collectively stabilize the crystal lattice.

The packing of the ten isomers of di(bromomethyl)naphthalene has been systematically analyzed, revealing trends in their intermolecular interactions.[5][7] For the 1,8-isomer, the proximity of the bromomethyl groups on the same side of the naphthalene ring system influences the packing arrangement. The interplay of these weak forces results in a well-ordered crystalline solid.

Logical Relationship of Intermolecular Forces

The following diagram illustrates the hierarchy and interplay of intermolecular forces that determine the crystal packing.

Sources

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Out-Basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. This compound 98 2025-95-8 [sigmaaldrich.com]

Reactivity of peri-substituted naphthalene compounds

An In-Depth Technical Guide to the Reactivity of Peri-Substituted Naphthalene Compounds

Foreword: Beyond the Planar Aromatic

To the researcher, scientist, and drug developer, the naphthalene core represents a familiar scaffold—a rigid, planar, and electron-rich system. However, when substituents are forced into the sterically demanding 1,8- or peri-positions, this familiar planarity is profoundly disrupted. The resulting molecules are no longer simple aromatic systems; they are three-dimensional entities defined by strain, intramolecular interactions, and unique electronic landscapes. This guide eschews a conventional review format. Instead, it serves as a deep dive into the causality of reactivity in peri-substituted naphthalenes, exploring how the foundational principles of steric hindrance and electronic perturbation give rise to compounds with extraordinary properties and functions, from potent superbases to novel organocatalysts and advanced materials.

The Defining Feature: The Peri-Interaction

The uniqueness of peri-substitution stems from the rigid geometry of the naphthalene skeleton. Unlike ortho-substituents on a benzene ring, which are approximately 3.3 Å apart, substituents at the C1 and C8 positions of naphthalene are forced into a proximity of about 2.5 Å.[1] This distance is often less than the sum of the van der Waals radii of the substituent atoms, leading to significant steric repulsion and electronic interactions.[2][3] This forced proximity, or peri-interaction, is the central theme dictating the structure, stability, and chemical behavior of these molecules.

The molecule must alleviate the strain energy imposed by this interaction. It does so through a combination of in-plane and out-of-plane distortions of the naphthalene backbone and the substituents themselves.[4][5] X-ray crystallography studies reveal significant twisting of the aromatic skeleton and displacement of the peri-atoms to accommodate the steric bulk.[2][5] This inherent strain is not a liability but the primary driver of the unusual reactivity observed in these systems.[6]

Caption: Geometric comparison of peri- and ortho-substitution.

The "Proton Sponge" Effect: A Case Study in Strain and Basicity

Perhaps the most celebrated example of peri-interaction is 1,8-bis(dimethylamino)naphthalene (DMAN), commercially known as Proton Sponge®.[7][8] While typical aromatic amines have pKa values for their conjugate acids in the range of 4-5, the conjugate acid of DMAN has an astonishingly high pKa of 12.1 in water.[7][9] This makes it a potent base but, due to steric shielding of the nitrogen lone pairs, a very poor nucleophile—a highly desirable combination in organic synthesis.[8]

The origin of this superbasicity is threefold:

-

Ground-State Destabilization: In the free base, the lone pairs of the two nitrogen atoms are forced into close proximity, leading to strong electrostatic repulsion. This destabilizes the neutral molecule.[9]

-

Cationic Stabilization: Upon protonation, the proton is captured between the two nitrogen atoms, forming a strong, stable intramolecular hydrogen bond.[9][10] This relieves the lone pair repulsion.

-

Steric Strain Relief: The formation of the N-H-N bond allows the dimethylamino groups to move into a more planar, less strained conformation relative to the naphthalene ring.[9]

This interplay of effects dramatically shifts the acid-base equilibrium in favor of the protonated form.

Sources

- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 7. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Naphthalene 'proton sponges' - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Bis(bromomethyl)naphthalene

Introduction

1,8-Bis(bromomethyl)naphthalene is a pivotal bifunctional electrophile in the field of organic and supramolecular chemistry. Characterized by a naphthalene core with two bromomethyl groups situated in the sterically crowded peri-positions, this compound serves as a rigid and versatile building block for a host of complex molecular architectures.[1] Its significance lies in its ability to act as a potent alkylating agent, enabling the construction of macrocycles, molecular clips, and intricate host-guest systems.[2][3][4] Notably, it is a key precursor in the synthesis of novel proton sponges, a class of compounds with exceptionally high basicity.[2]

This guide provides a comprehensive, technically-grounded overview for researchers and drug development professionals. It moves beyond a simple recitation of procedures to explain the underlying chemical principles, offering field-proven insights into the synthesis, purification, and rigorous characterization of this important synthetic intermediate.

Part 1: Synthesis of this compound

The most reliable and widely adopted method for synthesizing this compound is through the free-radical bromination of its precursor, 1,8-dimethylnaphthalene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl groups.

The Causality Behind the Synthetic Strategy

The choice of benzylic free-radical bromination is dictated by the desire to functionalize the methyl groups without altering the aromatic naphthalene core.

-

Starting Material : The synthesis begins with 1,8-dimethylnaphthalene. While commercially available, its synthesis can be achieved via Grignard reactions from corresponding halo-naphthalenes if necessary.[5]

-

Reagent Selection : N-Bromosuccinimide (NBS) is the brominating agent of choice.[6][7] The primary reason for its use is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for selectivity. High concentrations of Br₂ would favor electrophilic aromatic substitution (bromination of the naphthalene ring) rather than the desired free-radical substitution at the benzylic positions.

-

Initiation : The reaction requires a radical initiator to start the chain reaction. 2,2'-Azobisisobutyronitrile (AIBN) is commonly used because it decomposes at a convenient rate upon heating (typically around 80°C) to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination cascade.[6][8]

-

Solvent : An inert, non-polar solvent is essential. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness and ability to dissolve the reactants.[6] However, due to its toxicity and environmental concerns, less hazardous alternatives like 1,2-dichlorobenzene have been successfully employed.[8]

Reaction Mechanism: A Free-Radical Chain Process

The bromination proceeds via a classic free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by the characterization detailed in the next section, confirms the integrity of the process.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1,8-Dimethylnaphthalene | 156.22 | 10.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 25.0 g | 2.2 |

| AIBN | 164.21 | 1.0 g | 0.095 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 250 mL | - |

Procedure:

-

Setup : To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dimethylnaphthalene (10.0 g), N-bromosuccinimide (25.0 g), and AIBN (1.0 g).

-

Solvent Addition : Add 250 mL of dry carbon tetrachloride.

-

Reaction Initiation : Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp to ensure consistent radical formation. The reaction progress is visually indicated by the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[9]

-

Reaction Monitoring : Continue refluxing for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

-

Work-up :

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The crude product will be a yellowish solid.

-

Recrystallize the crude solid from a suitable solvent system, such as chloroform or a mixture of hexane and ethyl acetate, to yield the pure product as white or off-white crystals.[6]

-

Safety Precautions : This reaction involves hazardous materials. This compound is corrosive and causes severe skin burns and eye damage.[10] NBS is a lachrymator and an irritant. Carbon tetrachloride is a known carcinogen and is toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Part 2: Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provide a benchmark for validation.

Caption: Workflow for the purification and characterization of the final product.

Physical Properties

-

Appearance : White to light yellow crystalline solid.[1]

-

Melting Point : 131-133 °C (literature value).[11] A sharp melting point within this range is a strong indicator of high purity.

Spectroscopic Data

Table 2: Summary of Spectroscopic and Physical Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀Br₂ |

| Molecular Weight | 314.02 g/mol [12] |

| Melting Point | 131-133 °C[11] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (d), ~7.5 (t), ~7.4 (d), ~5.1 (s) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic region (125-135), Benzylic CH₂ (~33) |

| Mass Spec (EI) | m/z: 312, 314, 316 (M⁺, isotopic pattern for Br₂) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~1200 (C-Br) |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is the most informative tool for structural confirmation.

-

Aromatic Region (δ 7.0-8.0 ppm) : The naphthalene protons will appear as a series of doublets and triplets, characteristic of the 1,8-disubstituted pattern.

-

Benzylic Protons (δ ~5.1 ppm) : The four protons of the two bromomethyl (-CH₂Br) groups are chemically equivalent and will appear as a sharp singlet. The significant downfield shift from typical alkyl protons is due to the deshielding effects of the adjacent bromine atom and the naphthalene ring current.[13] The integration of this peak relative to the aromatic protons (4H:6H) is a key diagnostic feature.

-

-

¹³C NMR Spectroscopy :

-

Mass Spectrometry :

-

The mass spectrum will show a characteristic isotopic cluster for the molecular ion (M⁺) due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three peaks for the molecular ion at m/z values of [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

-

Part 3: Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its rigid structure and the defined spatial orientation of the two reactive bromomethyl groups make it an ideal scaffold.

-

Supramolecular Chemistry : It is frequently used to synthesize macrocyclic hosts capable of encapsulating guest molecules. The naphthalene unit often acts as a fluorescent reporter group in sensing applications.[4]

-

Proton Sponges : Reaction with primary or secondary amines, such as 1,8-diaminonaphthalene derivatives, leads to the formation of complex polycyclic structures with unique basicity and conformational properties, known as proton sponges.[2]

-

Constrained Peptides and Nucleosides : In drug development, it can be used to cyclize or staple peptides and other biomolecules, locking them into specific bioactive conformations to enhance target affinity and metabolic stability.

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the causality behind the chosen synthetic route—specifically the principles of free-radical benzylic bromination—researchers can confidently and safely produce this valuable compound. The comprehensive characterization data provided serves as a reliable benchmark for quality control, ensuring the integrity of the material for its subsequent applications in advanced organic synthesis, materials science, and the development of novel therapeutics.

References

- 1. CAS 2025-95-8: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and applications of responsive macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 98 2025-95-8 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. benchchem.com [benchchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Electrochemical Properties of 1,8-Bis(bromomethyl)naphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrochemical properties of 1,8-bis(bromomethyl)naphthalene and its derivatives. By synthesizing established principles of electrochemistry with insights into the unique steric and electronic effects of the peri-substituted naphthalene core, this document serves as a foundational resource for researchers exploring the synthesis of novel electroactive materials and the development of advanced therapeutic agents.

Introduction: The Unique Landscape of Peri-Naphthalene Systems

The 1,8-disubstituted (peri) naphthalene scaffold represents a fascinating and highly versatile platform in organic chemistry. Due to the rigid naphthalene framework, substituents at the 1 and 8 positions are held in close proximity, leading to significant steric and electronic interactions that dictate their chemical reactivity. This compound, in particular, is a key building block for a variety of more complex molecular architectures, including acenaphthenes and "proton sponges"[1]. While its utility in synthesis is well-documented, a thorough understanding of its electrochemical behavior is crucial for its application in the development of electroactive materials and for elucidating potential redox-mediated biological activities.

This guide will delve into the fundamental electrochemical characteristics of the this compound core, explore the electrochemical transformations of its derivatives, and provide detailed experimental protocols for their characterization.

The Core Electrochemical Behavior: Unraveling the Redox Profile

Direct experimental data on the electrochemical properties of this compound is limited in the literature. However, by examining the behavior of the closely related compound, 1-bromomethylnaphthalene, we can deduce the fundamental redox characteristics of the bromomethyl moiety on the naphthalene ring[2].

The Electrochemical Reduction of the Bromomethyl Group

The key electrochemical process for this compound is the reduction of the carbon-bromine bond in the benzylic-like methyl groups. The cyclic voltammetry of 1-bromomethylnaphthalene shows a reduction peak at approximately -1.65 V[2]. This reduction is an irreversible process, characteristic of the cleavage of the C-Br bond.

The generally accepted mechanism for the electrochemical reduction of benzylic halides involves the following steps:

-

Single Electron Transfer (SET): The initial step is the transfer of a single electron to the C-Br bond, leading to the formation of a radical anion.

-

Bond Cleavage: The radical anion is unstable and rapidly undergoes cleavage of the C-Br bond to form a naphthylmethyl radical and a bromide anion.

-

Further Reduction or Dimerization: The resulting naphthylmethyl radical can then either be further reduced at the electrode surface to form a carbanion or undergo dimerization to form a bibenzyl-type species.

The following table summarizes the expected electrochemical parameters for the reduction of the bromomethyl group on a naphthalene core, based on data from 1-bromomethylnaphthalene[2].

| Feature | Description | Approximate Potential (V vs. reference electrode) |

| Reduction Peak (Epc) | Irreversible reduction of the C-Br bond. | -1.65 |

| Mechanism | Initial single electron transfer followed by C-Br bond cleavage. | - |

| Products | Naphthylmethyl radicals, carbanions, and dimeric species. | - |

The Influence of the Peri-Substitution

The presence of two bromomethyl groups in the peri-positions of this compound introduces the strong possibility of intramolecular reactions following the initial electrochemical reduction. The close proximity of the two reactive centers can facilitate intramolecular cyclization.

Upon the electrochemical generation of one naphthylmethyl radical (or carbanion), it is sterically poised to react with the adjacent bromomethyl group. This intramolecular reaction would lead to the formation of a five-membered ring, yielding acenaphthene. This cyclization pathway is a well-established synthetic route for the preparation of acenaphthene from this compound using chemical reducing agents[3].

The proposed electrochemical formation of acenaphthene from this compound is depicted in the following workflow:

Caption: Proposed electrochemical reduction and subsequent intramolecular cyclization of this compound to form acenaphthene.

Electrochemical Properties of Key Derivatives

The true electrochemical versatility of this compound lies in its ability to serve as a precursor for a wide range of functional derivatives. By replacing the bromine atoms with various electroactive moieties, a diverse library of compounds with tailored redox properties can be synthesized.

Acenaphthene and Acenaphthylene: The Cyclized Core

As discussed, acenaphthene is a likely product of the electrochemical reduction of this compound. Acenaphthene itself can be further oxidized electrochemically to acenaphthylene. Acenaphthylene is known to be electrochemically active and can undergo reduction to form a stable radical anion[4].

The electrochemical properties of acenaphthene and acenaphthylene are summarized below:

| Compound | Redox Process | Key Features |

| Acenaphthene | Oxidation | Can be electrochemically oxidized to acenaphthylene. |

| Acenaphthylene | Reduction | Forms a stable radical anion upon reduction. |

Peri-Substituted Naphthalene Diimides (NDIs)

While not directly synthesized from this compound, peri-substituted naphthalene diimides (NDIs) are a critical class of electroactive naphthalene derivatives. They are typically synthesized from naphthalenetetracarboxylic dianhydride. The study of their electrochemical properties provides valuable insights into the influence of the naphthalene core on redox behavior.

NDIs are characterized by two reversible one-electron reduction steps, forming stable radical anions and dianions. The reduction potentials of NDIs can be tuned by modifying the substituents on the naphthalene core, making them highly attractive for applications in organic electronics and energy storage[5]. The general redox behavior of NDIs is illustrated in the following diagram:

Caption: Stepwise two-electron reduction of a naphthalene diimide (NDI) core.

Experimental Protocols for Electrochemical Characterization

To investigate the electrochemical properties of this compound and its derivatives, cyclic voltammetry (CV) is the primary technique of choice.

Step-by-Step Cyclic Voltammetry Protocol

-

Preparation of the Electrolyte Solution:

-

Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

-

Preparation of the Analyte Solution:

-

Dissolve the this compound derivative of interest in the deoxygenated electrolyte solution to a final concentration of approximately 1-5 mM.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Ensure all electrodes are properly cleaned and polished before use.

-

-

Cyclic Voltammetry Measurement:

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.

-

Analyte Scan: Introduce the analyte solution into the electrochemical cell and record the cyclic voltammogram.

-

Scan Rate Dependence: Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

Determine the peak potentials (Epa for anodic peaks, Epc for cathodic peaks).

-

Calculate the half-wave potential (E1/2 = (Epa + Epc)/2) for reversible or quasi-reversible processes.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.

-

Plot the peak current (ip) versus the square root of the scan rate (ν1/2) to determine if the process is diffusion-controlled.

-

Conclusion and Future Directions

This compound serves as a versatile and powerful building block for the creation of a wide array of electroactive molecules. While its own electrochemical behavior is dominated by the irreversible reduction of the bromomethyl groups, likely leading to intramolecular cyclization to form acenaphthene, its true potential lies in the diverse electrochemical properties of its derivatives.

Future research in this area should focus on the direct experimental investigation of the electrochemical reduction of this compound to confirm the proposed intramolecular cyclization pathway. Furthermore, the synthesis and electrochemical characterization of novel derivatives, where the bromomethyl groups are replaced with various redox-active functionalities, will undoubtedly lead to the discovery of new materials with exciting applications in sensors, molecular electronics, and energy storage. The unique steric constraints of the peri-naphthalene core will continue to provide a rich playground for the design of molecules with unprecedented electrochemical properties.

References

-

Wikipedia contributors. (2023). Acenaphthylene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chen, S.-H., & Cheng, H.-W. (2015). Reaction of Electrogenerated Ligand-Reduced Nickel Salen with Benzyl Bromide, 1-Bromomethylnaphthalene, and α-Bromodiphenylmethane. Journal of The Electrochemical Society, 162(14), G138–G144. [Link]

-

Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). This compound in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Arkivoc, 2014(2), 1-14. [Link]

-

ResearchGate. (n.d.). The preparation of acenaphthylene from acenaphthene. II. The vapour phase catalytic dehydro‐genation of acenaphthene. Retrieved from [Link]

-

Liang, G., Li, T., Li, X., & Liu, X. (2013). Electrochemical detection of the amino-substituted naphthalene compounds based on intercalative interaction with hairpin DNA by electrochemical impedance spectroscopy. Biosensors & Bioelectronics, 50, 39-45. [Link]

-

Iwai, K., & Nishiwaki, N. (2024). Unsymmetrization of 1,8-Dibromonaphthalenes by Acid-Induced Halogen Dance Reaction. The Journal of Organic Chemistry. [Link]

-

Wiberg, C., Busch, M., Evenäs, L., & Ahlberg, E. (2021). The electrochemical response of core-functionalized naphthalene diimides in aqueous solution. Electrochimica Acta, 368, 137617. [Link]

-

Wikipedia contributors. (2023). Acenaphthene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pozharskii, A. F., Ozeryanskii, V. A., & Vakhromova, P. A. (2014). Out-Basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge. Organic & Biomolecular Chemistry, 12(34), 6643-6654. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. acris.aalto.fi [acris.aalto.fi]

Unraveling Steric Strain: A Technical Guide to the Conformational Analysis of 1,8-Bis(bromomethyl)naphthalene using Theoretical Calculations

Abstract

The unique architecture of 1,8-disubstituted naphthalenes, often termed "proton sponges" or peri-substituted systems, presents a fascinating case of intramolecular steric strain that dictates their chemical reactivity and physical properties. 1,8-Bis(bromomethyl)naphthalene is a key exemplar, where the bulky bromomethyl groups in close proximity force a distortion of the naphthalene scaffold. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of this compound. We will explore the application of Density Functional Theory (DFT) to elucidate the preferred spatial arrangement of the bromomethyl substituents, quantify the energetic barriers to their rotation, and correlate these findings with available experimental data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of sterically hindered molecular systems.

Introduction: The Significance of Peri-Interaction

The naphthalene ring system is generally considered planar. However, when bulky substituents are introduced at the peri-positions (C1 and C8), significant steric repulsion arises. This "peri-interaction" forces the substituents to splay outwards and can induce substantial out-of-plane distortions in the naphthalene core itself to alleviate this strain.[1] Understanding the conformational preferences of molecules like this compound is crucial for several reasons:

-

Reactivity and Synthesis: The spatial orientation of the bromomethyl groups directly influences their accessibility for chemical reactions. For instance, this molecule is a precursor in the synthesis of various macrocycles and other complex architectures.[2]

-

Materials Science: The defined three-dimensional structure of peri-substituted naphthalenes can be exploited in the design of novel materials with specific optical or electronic properties.[3]

-

Drug Design: The rigid, distorted scaffold of such molecules can serve as a unique template for the development of new therapeutic agents.

This guide will focus on the application of theoretical calculations, a powerful tool for probing molecular conformations and energetics that can be challenging to study experimentally.

Theoretical Methodology: A Rationale-Driven Approach

The choice of computational methodology is paramount for obtaining accurate and reliable results. For a molecule like this compound, where both steric and electronic effects are at play, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach has become a mainstay in computational chemistry for its ability to handle medium to large-sized molecules with reasonable computational resources.

Selecting the Right Functional and Basis Set

The accuracy of a DFT calculation is largely determined by the chosen exchange-correlation functional and the basis set.[6]

-

Exchange-Correlation Functional: This is the component of the DFT calculation that approximates the quantum mechanical effects of electron exchange and correlation. For systems involving non-covalent interactions, such as the steric clash in our target molecule, hybrid functionals like B3LYP are often a good starting point. For potentially improved accuracy in describing dispersion forces, which can be significant in sterically crowded systems, functionals from the Minnesota family (e.g., M06-2X) are highly recommended.[7]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. For geometry optimizations and frequency calculations of a molecule of this size, a Pople-style basis set such as 6-31G(d,p) is a cost-effective choice. For more accurate single-point energy calculations on the optimized geometries, a larger basis set like 6-311+G(d,p) is advisable.

Workflow for Conformational Analysis

A systematic approach is necessary to explore the potential energy surface of this compound. The following workflow outlines the key steps:

Caption: A typical workflow for the theoretical conformational analysis of this compound.

Step-by-Step Computational Protocol

This section provides a detailed protocol for performing the conformational analysis using a computational chemistry software package like Gaussian, Q-Chem, or ORCA.

Building the Initial Structures

-

Construct the this compound molecule in a molecular modeling program.

-

Generate at least two initial conformations for the bromomethyl groups:

-

syn-conformer: Both bromine atoms are on the same side of the naphthalene plane.

-

anti-conformer: The bromine atoms are on opposite sides of the naphthalene plane.

-

-

Save the coordinates of these initial structures in a format compatible with your chosen software (e.g., .xyz or .gjf).

Geometry Optimization

-

Input File Preparation: Create an input file for each conformer. Specify the following:

-

Calculation Type: Geometry Optimization.

-

Method: DFT (e.g., B3LYP or M06-2X).

-

Basis Set: 6-31G(d,p).

-

Coordinates: The coordinates of the initial structure.

-

-

Execution: Submit the calculation to the computational software.

-

Analysis: Upon completion, examine the output file to ensure the optimization has converged successfully. The final optimized coordinates represent a local minimum on the potential energy surface.

Vibrational Frequency Calculation

-

Input File Preparation: Using the optimized geometry from the previous step, create a new input file.

-

Calculation Type: Frequency.

-

Method and Basis Set: The same as used for the geometry optimization.

-

-

Execution: Run the frequency calculation.

-

Analysis: Check the output for the number of imaginary frequencies.

-

Zero imaginary frequencies: The structure is a true local minimum.

-

One or more imaginary frequencies: The structure is a saddle point (a transition state) or a higher-order saddle point. If this occurs during the optimization of a conformer, it indicates that the initial guess was not in a potential well, and a new starting geometry should be considered.

-

Transition State Search (for Rotational Barriers)

-

Input File Preparation: To find the transition state for the interconversion of the syn and anti conformers, a transition state search calculation is required.

-

Calculation Type: Transition State Optimization (e.g., Opt=TS).

-

Method and Basis Set: The same as used for the geometry optimizations.

-

Initial Guess: A structure that is approximately halfway between the syn and anti conformers.

-

-

Execution and Analysis: Run the calculation and perform a frequency analysis on the resulting structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation of the bromomethyl groups).

Results and Discussion: Correlating Theory with Experiment

The theoretical calculations provide a wealth of quantitative data that can be compared with experimental findings.

Conformational Energies and Geometries

The relative energies of the optimized conformers will indicate the most stable arrangement of the bromomethyl groups. It is expected that the steric repulsion between the bromomethyl groups will lead to significant distortions from an idealized planar naphthalene structure.

| Parameter | syn-Conformer (Calculated) | anti-Conformer (Calculated) | Experimental (X-ray) [8] |

| Relative Energy (kcal/mol) | To be calculated | To be calculated | N/A |

| C1-C9-C8 Dihedral Angle (°) | To be calculated | To be calculated | ~180° (for planarity) |

| C(naphthyl)-CH2-Br Angle (°) | To be calculated | To be calculated | Available in CIF data |

| Distance between Br atoms (Å) | To be calculated | To be calculated | Available in CIF data |

Note: The "To be calculated" fields would be populated with the results from the DFT calculations.

Experimental evidence from X-ray crystallography of 1,8-di(bromomethyl)naphthalene provides a crucial benchmark for validating the theoretical results.[8] A comparison of the calculated bond lengths, angles, and dihedral angles with the crystal structure data will indicate the accuracy of the chosen computational model.

Rotational Energy Barrier

The energy difference between the most stable conformer(s) and the transition state for their interconversion provides the rotational energy barrier. This value is indicative of the conformational flexibility of the molecule at a given temperature. Studies on similar peri-substituted naphthalenes have shown that these barriers can be significant.[9]

Interpreting Spectroscopic Data

Theoretical calculations can also aid in the interpretation of experimental spectroscopic data.

-

NMR Spectroscopy: The calculated magnetic shielding tensors can be converted into NMR chemical shifts. The predicted ¹H and ¹³C NMR spectra for the different conformers can be compared with experimental data to provide further evidence for the predominant conformation in solution.[10]

-

Vibrational Spectroscopy: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Conclusion: A Powerful Synergy of Theory and Experiment

The theoretical conformational analysis of this compound provides invaluable insights into the structural consequences of severe steric strain. By employing robust computational methods like DFT, we can obtain a detailed picture of the molecule's potential energy surface, identify stable conformers, and quantify the energy barriers that separate them. The synergy between these theoretical predictions and experimental data from X-ray crystallography and NMR spectroscopy allows for a comprehensive and validated understanding of this fascinating molecular system. This knowledge is not only of fundamental chemical interest but also has practical implications for the rational design of new molecules with tailored properties in materials science and drug discovery.

References

-

Nori-Shargh, D., Amini, M. M., & Jameh-Bozorghi, S. (2010). Ab Initio Study of Ring Flipping of the Overcrowded Peri-Substituted Naphthalenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(12), 2453-2461. [Link]

-

Singh, A. K., & Singh, S. B. (2021). Computational Study of Naphthalene Peri‐Diselenide as Glutathione Peroxidase Mimics: Mechanistic Insights and Substitution Effects. ChemistrySelect, 6(32), 8273-8283. [Link]

-

Fallis, I. A., & Turner, M. L. (2005). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 10(10), 1266-1281. [Link]

-

Boere, R. T., et al. (2019). Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives. New Journal of Chemistry, 43(27), 10834-10848. [Link]

-

Bally, T. (2006). peri Interaction in Naphthalene Derivatives. Chemical Reviews, 106(12), 4879-4929. [Link]

-

Einspahr, H., Robert, J. B., Marsh, R. E., & Roberts, J. D. (1974). 1,8-Interactions in naphthalene derivatives. X-ray structure determination and nuclear magnetic resonance studies of 1,8-di(bromomethyl)naphthalene. The Journal of Organic Chemistry, 39(8), 1125-1129. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, J. S., et al. (2011). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Bulletin of the Korean Chemical Society, 32(1), 241-246. [Link]

-

Bennett, G. D., Fitzgerald, L. J., & Gerkin, R. E. (1993). Structure of 1,8-bis(hydroxymethyl)naphthalene. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 64-68. [Link]

-

Pozharskii, A. F., et al. (2012). This compound in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Tetrahedron Letters, 53(31), 4049-4052. [Link]

-

Islam, M. S., et al. (2023). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. Journal of Physics: Conference Series, 2603, 012007. [Link]

-

Ahmed, S. A., et al. (2023). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 2(1), 1-10. [Link]

-

Q-Chem. (2023, September 18). Basics of performing DFT calculations with Q-Chem [Video]. YouTube. [Link]

-

Q-Chem. (2013, May 5). Webinar 8: Minnesota Exchange-Correlation Functionals for DFT Calculations with Q-Chem [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling precautions for 1,8-Bis(bromomethyl)naphthalene

An In-Depth Technical Guide to the Safe Handling of 1,8-Bis(bromomethyl)naphthalene

Introduction: Understanding the Molecule and Its Associated Risks

This compound (CAS No. 2025-95-8) is a highly reactive aromatic compound utilized as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the two bromomethyl groups positioned on the naphthalene core, which serve as reactive sites for various nucleophilic substitution and cross-coupling reactions.[1][2] These very features, however, render it a significant occupational hazard if not handled with the stringent protocols outlined in this guide. This document provides a comprehensive overview of the safety and handling precautions necessary for this compound, grounded in established chemical safety principles, for researchers, scientists, and professionals in drug development. The primary, immediate hazard associated with this compound is its severe corrosivity.[3][4]

Section 1: Hazard Analysis and Toxicological Profile

A thorough understanding of the hazards is the foundation of safe laboratory practice. This compound is classified as a corrosive solid, capable of causing severe, irreversible damage to living tissue upon contact.

1.1 GHS Classification and Labeling

Globally Harmonized System (GHS) criteria provide a universal framework for hazard communication.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[3][5] | |

| Serious Eye Damage/Irritation | 1 | (Same as above) | Danger | H318: Causes serious eye damage.[3] |

1.2 Toxicological Summary and Routes of Exposure

-

Dermal (Skin) Contact: Direct contact with the solid powder or solutions containing it will cause severe chemical burns.[6] The severity depends on the duration of contact.

-

Ocular (Eye) Contact: This is a critical exposure route. The powder can cause immediate, severe damage to the cornea, potentially leading to permanent vision loss. It is also classified as a lachrymator, a substance that induces tearing.[6]

-

Inhalation: Inhaling the dust can cause severe irritation and chemical burns to the nose, throat, and respiratory tract.[6]

-

Ingestion: Swallowing the chemical will cause severe burns to the mouth, throat, and gastrointestinal tract, and can lead to perforation of the digestive tract.[6]

1.3 Reactivity and Incompatibility Profile

Understanding chemical incompatibilities is crucial to prevent dangerous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[6]

-

Moisture Sensitivity: Contact with moisture may cause hydrolysis, potentially releasing hydrogen bromide gas, which is itself corrosive and toxic.

-

Hazardous Decomposition Products: When heated to decomposition or in a fire, it can release toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[6][7]

Section 2: The Hierarchy of Controls for Safe Handling

The most effective approach to mitigating risk is to follow the hierarchy of controls, a systematic framework that prioritizes safety measures.

Caption: Hierarchy of Controls for mitigating exposure risks.

2.1 Engineering Controls: The Primary Barrier

Engineering controls are the most critical element for safely handling this compound.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1][8] This contains the hazardous dust and protects the user from inhalation.

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

2.2 Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, lab-specific SOP for working with this chemical. The SOP should include all steps from material retrieval to waste disposal.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide before beginning work.[9]

-

Designated Areas: Clearly designate the specific fume hood and bench area where this chemical will be handled.

2.3 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is mandatory and should be selected based on the high corrosivity of the material.[4]

-

Eye and Face Protection: At a minimum, chemical splash goggles are required. Given the severe ocular hazard, a full-face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during transfers where splashing is possible.[1]

-

Hand Protection: Wear chemical-resistant gloves. Heavy-duty nitrile or butyl rubber gloves are recommended for handling corrosive materials.[8] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.

-

Skin and Body Protection: A 100% cotton lab coat should be worn, fully buttoned, with sleeves down.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised. Ensure legs and feet are fully covered; closed-toe, non-permeable shoes are mandatory.

-

Respiratory Protection: When handling the powder outside of a glove box, even within a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended to prevent inhalation of fine particles that may escape containment.[4]

Section 3: Detailed Experimental Protocols

3.1 Protocol for Safe Weighing and Dispensing of Powder

-

Preparation: Don all required PPE (face shield, lab coat, heavy-duty gloves). De-clutter the designated fume hood, removing any unnecessary equipment or incompatible chemicals.[9]

-

Static Control: Certain powders can be affected by static electricity, causing them to disperse unexpectedly.[10] If this is observed, use an anti-static gun or ionizer inside the hood if available.

-

Weighing: Place a tared, labeled, and sealable container on an analytical balance inside the fume hood. If the balance is sensitive to airflow, use a draft shield or place the balance just outside the hood sash and perform transfers inside the hood.[10]

-

Transfer: Using a corrosion-resistant scoop or spatula, carefully transfer the desired amount of this compound into the container.[8] Perform this action slowly and close to the container opening to minimize dust generation.

-

Sealing: Securely cap the container immediately after the transfer is complete.

-

Cleanup: Carefully wipe down the spatula, the balance, and the fume hood work surface with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.[9]

3.2 Protocol for Emergency Spill Cleanup (Minor Spill < 5 grams)

This protocol applies only to minor spills that personnel are trained and comfortable cleaning up. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11][12]

-

Alert and Isolate: Immediately alert others in the laboratory.[13] Secure the area to prevent others from entering.

-

Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.3.

-

Containment: Do not use water. Gently cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive solids.[14] Start from the outside of the spill and work inwards to prevent spreading.[13]

-

Collection: Once the powder is fully covered and absorbed, carefully sweep or scoop the mixture into a clearly labeled, sealable hazardous waste container using a non-metallic scoop and dustpan.[11][13] Avoid creating dust.

-

Decontamination: Wipe the spill area with soap and water.[12] Collect the cleaning materials (paper towels, etc.) and place them in the hazardous waste container.

-

Disposal: Seal the waste container and arrange for pickup through your institution's EHS department.[15]

-

Restock: Replenish the spill kit with any used supplies.[13]

Section 4: First Aid and Emergency Measures

Immediate and decisive action is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes under an emergency shower.[12] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 5: Storage and Disposal

5.1 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep in a designated corrosives cabinet or area.[6]

-

Store away from incompatible materials, particularly moisture, bases, and oxidizing agents.[6]

5.2 Disposal

-

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

-

Collect waste in a properly sealed and labeled container.

-

Contact your institution's EHS office to arrange for proper disposal in accordance with all local, state, and federal regulations.[15] Do not attempt to dispose of this chemical in the standard trash or down the drain.

References

-